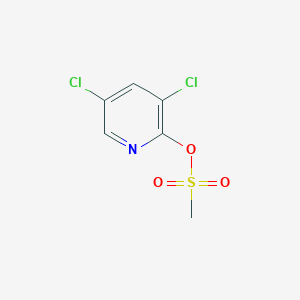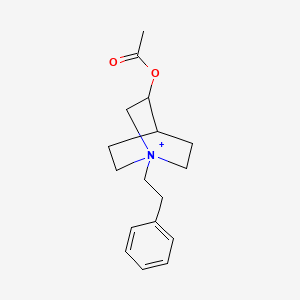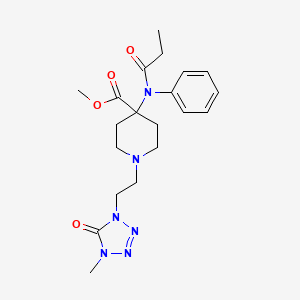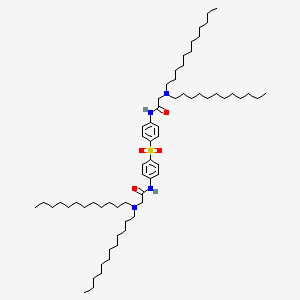
Uridine, 2'-(butylamino)-2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The compound is characterized by the presence of a butylamino group at the 2’ position and a 4-methoxytrityl group at the 5’ position, which distinguishes it from its natural counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting thymidine with 4-methoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the butylamino group: This step involves the selective activation of the 2’-hydroxyl group, followed by nucleophilic substitution with n-butylamine.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The butylamino and methoxytrityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could result in a variety of functionalized nucleoside analogs.
科学研究应用
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used in studies of DNA replication and repair mechanisms.
Industry: The compound can be used in the production of nucleic acid-based materials and diagnostics.
作用机制
The mechanism by which 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine exerts its effects involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer therapy.
3’-Azido-3’-deoxythymidine: An antiviral nucleoside analog used in the treatment of HIV/AIDS.
2’-Deoxy-5-iodouridine: Used in research related to DNA structure and function.
Uniqueness
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to the presence of both the butylamino and methoxytrityl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications.
属性
CAS 编号 |
134935-03-8 |
|---|---|
分子式 |
C34H39N3O5 |
分子量 |
569.7 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-(butylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H39N3O5/c1-4-5-20-35-30-21-29(42-32(30)37-22-24(2)31(38)36-33(37)39)23-41-34(25-12-8-6-9-13-25,26-14-10-7-11-15-26)27-16-18-28(40-3)19-17-27/h6-19,22,29-30,32,35H,4-5,20-21,23H2,1-3H3,(H,36,38,39)/t29-,30+,32+/m0/s1 |
InChI 键 |
USUJYIFLCBEUSX-XAGDYJCDSA-N |
手性 SMILES |
CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
规范 SMILES |
CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)






